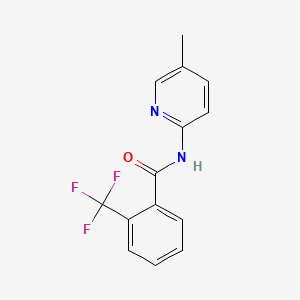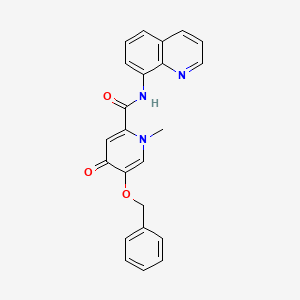![molecular formula C15H19ClN2O2 B13372220 N-(sec-butyl)-2-chloro-5-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B13372220.png)
N-(sec-butyl)-2-chloro-5-[(cyclopropylcarbonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-2-chloro-5-[(cyclopropylcarbonyl)amino]benzamide is a synthetic organic compound belonging to the benzamide class. Benzamides are derivatives of benzoic acid and are known for their diverse applications in pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by its unique chemical structure, which includes a sec-butyl group, a chloro substituent, and a cyclopropylcarbonyl amide group attached to a benzamide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-butyl)-2-chloro-5-[(cyclopropylcarbonyl)amino]benzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 2-chloro-5-nitrobenzoic acid, undergoes reduction to form 2-chloro-5-aminobenzoic acid.
Amidation Reaction: The 2-chloro-5-aminobenzoic acid is then reacted with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine to form the intermediate 2-chloro-5-[(cyclopropylcarbonyl)amino]benzoic acid.
Introduction of the sec-Butyl Group: The final step involves the reaction of the intermediate with sec-butylamine under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(sec-butyl)-2-chloro-5-[(cyclopropylcarbonyl)amino]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Oxidative conditions can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of N-(sec-butyl)-2-substituted-5-[(cyclopropylcarbonyl)amino]benzamides.
Reduction: Formation of N-(sec-butyl)-2-chloro-5-[(cyclopropylcarbonyl)amino]benzylamines.
Oxidation: Formation of N-(sec-butyl)-2-chloro-5-[(cyclopropylcarbonyl)amino]benzoic acids.
Applications De Recherche Scientifique
N-(sec-butyl)-2-chloro-5-[(cyclopropylcarbonyl)amino]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(sec-butyl)-2-chloro-5-[(cyclopropylcarbonyl)amino]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(sec-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide
- N-(sec-butyl)-2-chloro-4-[(cyclopropylcarbonyl)amino]benzamide
- N-(tert-butyl)-2-chloro-5-[(cyclopropylcarbonyl)amino]benzamide
Uniqueness
N-(sec-butyl)-2-chloro-5-[(cyclopropylcarbonyl)amino]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sec-butyl group and the chloro substituent at specific positions on the benzamide core differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C15H19ClN2O2 |
|---|---|
Poids moléculaire |
294.77 g/mol |
Nom IUPAC |
N-butan-2-yl-2-chloro-5-(cyclopropanecarbonylamino)benzamide |
InChI |
InChI=1S/C15H19ClN2O2/c1-3-9(2)17-15(20)12-8-11(6-7-13(12)16)18-14(19)10-4-5-10/h6-10H,3-5H2,1-2H3,(H,17,20)(H,18,19) |
Clé InChI |
WZTWOHGLFPNRSJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NC(=O)C1=C(C=CC(=C1)NC(=O)C2CC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-(5-methyl-1H-pyrazol-3-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372167.png)
![N-[2-(1-hydroxy-1-methylethyl)-4-methylphenyl]acetamide](/img/structure/B13372171.png)
![4-Amino-2-[(3,4-dimethoxybenzyl)amino]-6-(4-fluorophenyl)-5-pyrimidinecarbonitrile](/img/structure/B13372174.png)

![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-6-methyl-4-pyrimidinol](/img/structure/B13372197.png)
![3-(1-Adamantyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372206.png)
![5-phenyl-3-(3-pyridinylmethylene)-1H-pyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B13372226.png)

![14-methoxy-6-(2-methylphenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B13372237.png)

